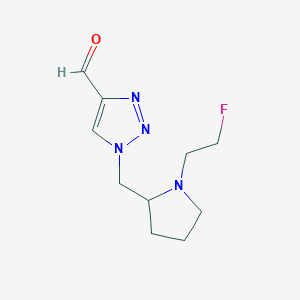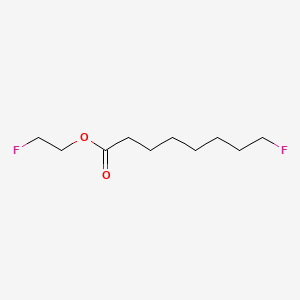
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- typically involves the reaction of triethylamine with a suitable phenethyl halide that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on the target molecules and modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, thereby affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylamine: A simple amine with similar basic properties but lacks the phenethyl and trifluoromethyl groups.
Phenethylamine: Contains the phenethyl group but lacks the triethylamine and trifluoromethyl groups.
Trifluoromethylphenethylamine: Contains the phenethyl and trifluoromethyl groups but lacks the triethylamine group.
Uniqueness
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- is unique due to the combination of the triethylamine, phenethyl, and trifluoromethyl groups in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
27078-29-1 |
|---|---|
Molekularformel |
C15H22F3NO |
Molekulargewicht |
289.34 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-[3-(trifluoromethyl)phenyl]ethoxy]ethanamine |
InChI |
InChI=1S/C15H22F3NO/c1-3-19(4-2)9-11-20-10-8-13-6-5-7-14(12-13)15(16,17)18/h5-7,12H,3-4,8-11H2,1-2H3 |
InChI-Schlüssel |
RIPLCRCVDMGJDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCCC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)









